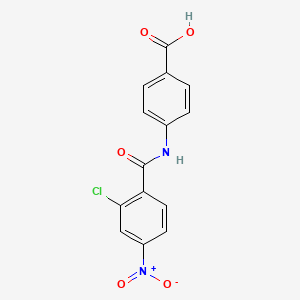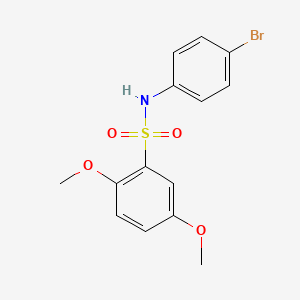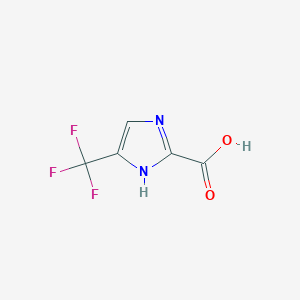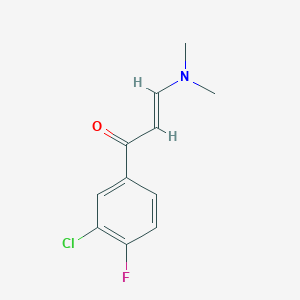
(E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in pharmaceutical research. This compound is commonly referred to as 'CHN1', and it has been found to exhibit various biochemical and physiological effects. In
Applications De Recherche Scientifique
CHN1 has been found to exhibit significant potential for use in pharmaceutical research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to inhibit the growth of certain bacteria, making it a potential candidate for use in the development of antibiotics.
Mécanisme D'action
The mechanism of action of CHN1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
CHN1 has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been found to induce apoptosis (programmed cell death) in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CHN1 in lab experiments is its versatility. It has been shown to exhibit a wide range of biological activities, making it a potential candidate for use in various research areas. However, one limitation of using CHN1 is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving CHN1. One area of interest is the development of CHN1-based antibiotics, which could potentially be used to combat antibiotic-resistant bacteria. Another area of interest is the use of CHN1 in the treatment of cancer, as it has been shown to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of CHN1 and its potential use in the treatment of inflammatory diseases.
Conclusion:
In conclusion, (E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide (CHN1) is a chemical compound that has gained significant attention in the scientific community due to its potential use in pharmaceutical research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of CHN1 in the development of new drugs and treatments.
Méthodes De Synthèse
The synthesis of CHN1 involves a multi-step process that requires expertise in organic chemistry. The first step involves the synthesis of 5-chloro-2-hydroxy-3-nitrophenylacetic acid, which is then converted into the corresponding acid chloride. This intermediate is then reacted with N-(1-phenylethyl)prop-2-enamide in the presence of a base to yield the final product, CHN1.
Propriétés
IUPAC Name |
(E)-3-(5-chloro-2-hydroxy-3-nitrophenyl)-2-cyano-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O4/c1-11(12-5-3-2-4-6-12)21-18(24)14(10-20)7-13-8-15(19)9-16(17(13)23)22(25)26/h2-9,11,23H,1H3,(H,21,24)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQLXLLTNAYQOM-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C/C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[6-[(4-chlorobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)hexanamide](/img/structure/B2455484.png)





![2-(benzo[d]isoxazol-3-yl)-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)acetamide](/img/structure/B2455493.png)
![tert-Butyl 2-(4-methoxyphenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2455495.png)
![2,5-dimethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2455499.png)
![N-[4-(2-Oxopyrrolidin-1-yl)cyclohexyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2455500.png)

![tert-Butyl (2-(3-(3-chlorophenyl)-10-oxopyrazolo[4,3-d]pyrido[1,2-a]pyrimidin-1(10H)-yl)ethyl)carbamate](/img/structure/B2455505.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2455506.png)
